molecular formula C6H11ClFNO B1469602 3-Fluoroazepan-4-one hydrochloride CAS No. 644982-13-8

3-Fluoroazepan-4-one hydrochloride

Cat. No.: B1469602
CAS No.: 644982-13-8
M. Wt: 167.61 g/mol
InChI Key: MXGAKSOPAKYGLT-UHFFFAOYSA-N
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Description

3-Fluoroazepan-4-one hydrochloride is a useful research compound. Its molecular formula is C6H11ClFNO and its molecular weight is 167.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoroazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGAKSOPAKYGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70802376
Record name 3-Fluoroazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-13-8
Record name 3-Fluoroazepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Fluoroazepan-4-one hydrochloride is a synthetic compound that belongs to the azepane class of heterocyclic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties can pave the way for developing therapeutic agents targeting various diseases.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure with a fluorine atom and a ketone functional group. Its molecular formula is C7_7H8_8ClFNO, and it has a molecular weight of approximately 175.6 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Studies show that this compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Case Study: In Vitro Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated significant cytotoxicity with IC50_{50} values ranging from 10 to 20 µM.

Cell Line IC50_{50} (µM) Mechanism
MCF-715Apoptosis via caspase activation
A54918Cell cycle arrest at G2/M phase

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has shown promise in models of neurodegenerative diseases, potentially by reducing oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research highlights that substituents on the azepane ring can significantly alter its pharmacological profile.

Key Findings:

  • The introduction of different halogen atoms (e.g., Cl, Br) at specific positions can enhance antimicrobial activity.
  • Modifications at the nitrogen atom influence the compound's ability to cross the blood-brain barrier, impacting its neuropharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoroazepan-4-one hydrochloride
Reactant of Route 2
3-Fluoroazepan-4-one hydrochloride

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